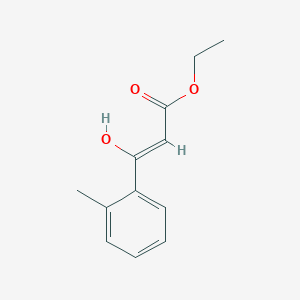
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propenoic acid moiety attached to a hydroxy and methylphenyl group, with an ethyl ester functional group. The (Z)- configuration indicates the specific geometric isomerism of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a continuous flow system, which allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 3-oxo-3-(2-methylphenyl)-2-propenoic acid.
Reduction: 3-hydroxy-3-(2-methylphenyl)propanoic acid.
Substitution: 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid.
Applications De Recherche Scientifique
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
Uniqueness
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is unique due to its specific (Z)-configuration and the presence of a hydroxy group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-8,13H,3H2,1-2H3/b11-8- |
Clé InChI |
VBWVGLARYHZIAZ-FLIBITNWSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C1=CC=CC=C1C)\O |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
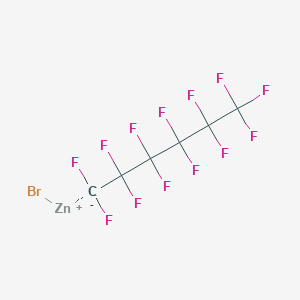
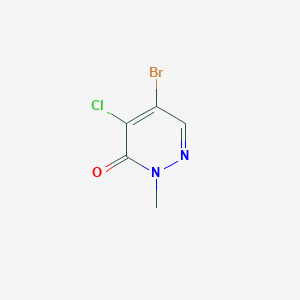
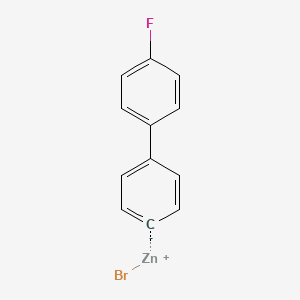
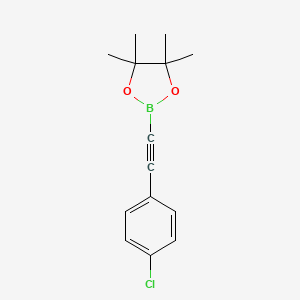
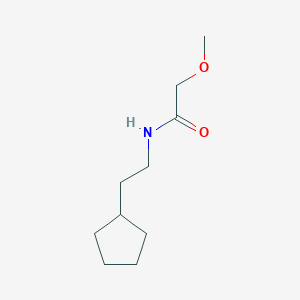

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
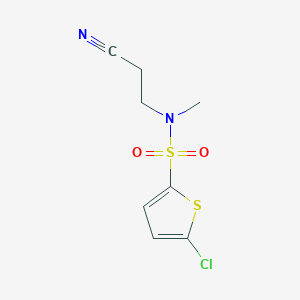
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)

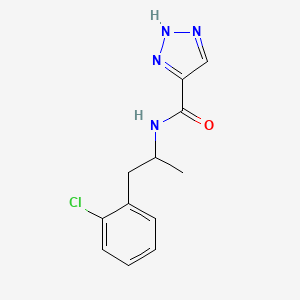
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
